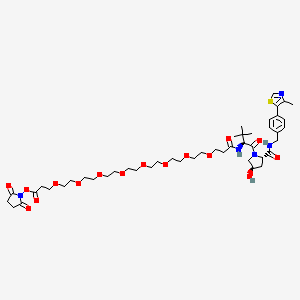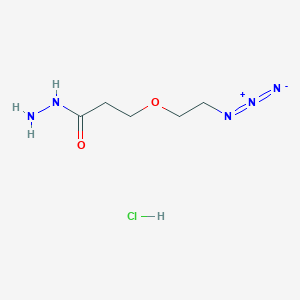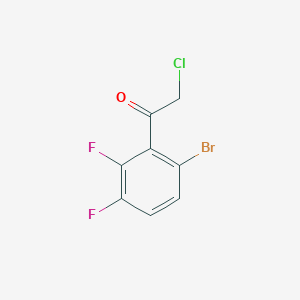
(S,R.S)-AHPC-PEG8-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,R.S)-AHPC-PEG8-NHS ester is a chemical compound used in various scientific research applications. It is a derivative of AHPC (Aryl Hydrocarbon Receptor-Interacting Protein), conjugated with PEG8 (Polyethylene Glycol with 8 ethylene glycol units) and NHS ester (N-Hydroxysuccinimide ester). This compound is particularly useful in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R.S)-AHPC-PEG8-NHS ester typically involves the following steps:
Activation of AHPC: AHPC is first activated by reacting with a suitable activating agent such as DCC (Dicyclohexylcarbodiimide) to form an active ester intermediate.
Conjugation with PEG8: The activated AHPC is then reacted with PEG8 under controlled conditions to form the AHPC-PEG8 conjugate.
Formation of NHS Ester: Finally, the AHPC-PEG8 conjugate is reacted with NHS (N-Hydroxysuccinimide) in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of AHPC, PEG8, and NHS are synthesized or procured.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(S,R.S)-AHPC-PEG8-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Primary Amines: Reacts with primary amines under mild conditions to form amide bonds.
Aqueous Conditions: Hydrolysis occurs in aqueous conditions, especially under basic or acidic environments.
Major Products Formed
Amide Bonds: Reaction with primary amines forms stable amide bonds.
Carboxylic Acid: Hydrolysis results in the formation of carboxylic acid.
科学研究应用
(S,R.S)-AHPC-PEG8-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to conjugate proteins, peptides, and other biomolecules for various biochemical assays.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Immunoassays: Employed in the preparation of immunoassay reagents for detecting specific biomolecules.
Cell Labeling: Used in cell labeling and tracking studies in biological research.
作用机制
The mechanism of action of (S,R.S)-AHPC-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group is highly reactive towards primary amines, facilitating the conjugation of the compound with various biomolecules. This conjugation enhances the stability and solubility of the resulting complexes, making them suitable for various applications in research and medicine.
相似化合物的比较
Similar Compounds
AHPC-PEG4-NHS ester: Similar to (S,R.S)-AHPC-PEG8-NHS ester but with a shorter PEG chain.
AHPC-PEG12-NHS ester: Similar but with a longer PEG chain.
AHPC-PEG8-Maleimide: Similar but with a maleimide group instead of NHS ester.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The NHS ester group ensures efficient conjugation with primary amines, making it highly versatile for various applications.
属性
分子式 |
C46H69N5O16S |
|---|---|
分子量 |
980.1 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H69N5O16S/c1-33-42(68-32-48-33)35-7-5-34(6-8-35)30-47-44(57)37-29-36(52)31-50(37)45(58)43(46(2,3)4)49-38(53)11-13-59-15-17-61-19-21-63-23-25-65-27-28-66-26-24-64-22-20-62-18-16-60-14-12-41(56)67-51-39(54)9-10-40(51)55/h5-8,32,36-37,43,52H,9-31H2,1-4H3,(H,47,57)(H,49,53)/t36-,37+,43-/m1/s1 |
InChI 键 |
FROVIXFLHMSAQR-ISMBDAAJSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)



![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)

![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
